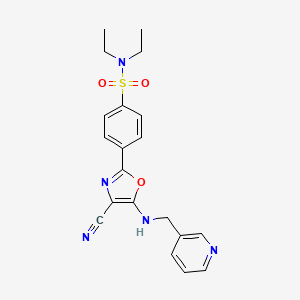

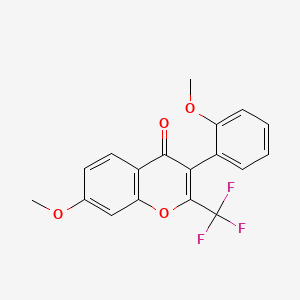

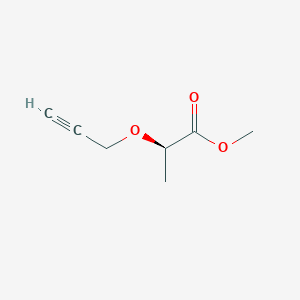

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives involves reductive amination of a precursor compound with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. This process yields a series of novel compounds, including those with benzylpiperazine propoxy substituents, which are then purified and characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by a chromene moiety, which can adopt different conformations. For instance, in one derivative, the carbocyclic ring of the chromene adopts an envelope conformation, while the pyran ring has a flat-boat conformation. The substituent rings, such as the methoxyphenyl ring, can be orthogonal to the mean plane of the chromene moiety, as observed in the crystal structure of a related compound .

Chemical Reactions Analysis

The chromen-4-one derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of amine and nitro groups in one derivative allows for intramolecular hydrogen bonding, which can influence the compound's reactivity and interactions in the crystal lattice . Additionally, the synthesis process itself involves multiple reaction steps, including oxidation, hydrolysis, acylation, and cyclization, to construct the chromen-4-one core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives are influenced by their molecular structure and substituents. These compounds exhibit significant antibacterial and antifungal activity, which can be correlated with their molecular docking scores against specific protein targets . Furthermore, derivatives of chromen-4-one have been evaluated for their potential as antihyperlipidemic agents, showing the ability to reduce atherogenic index and modulate gene expressions related to oxidative stress in hyperlipidemic rats . The angiogenesis inhibitory activity of these compounds has also been demonstrated, with one derivative showing potent activity against human umbilical vein endothelial cells .

科学的研究の応用

Antimicrobial and Anti-inflammatory Properties

Research on similar chromenone compounds has identified antimicrobial and anti-inflammatory effects. For instance, a derivative isolated from Belamcanda chinensis was found to exhibit antimicrobiotic and anti-inflammatory properties, highlighting the potential of chromenones in developing new therapeutic agents (Liu, Ma, Gao, & Wu, 2008).

Synthetic Chemistry and Material Science

Chromenone compounds are integral to the synthesis of photochromic materials and biologically active natural products. They serve as critical intermediates in the synthesis of complex organic molecules, demonstrating their versatility and utility in synthetic organic chemistry. For example, chromene chromium carbene complexes have been used in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials, showcasing the role of chromenones in material science (Rawat, Prutyanov, & Wulff, 2006).

Molecular Docking and Modeling

Novel polystyrene-supported catalysts using chromenone derivatives have been developed for use in organic synthesis, such as the Michael addition for synthesizing Warfarin and its analogues. This application underscores the compound's role in enhancing the efficiency and sustainability of chemical reactions (Alonzi et al., 2014).

Photophysical Properties

Chromenone derivatives exhibit unique fluorescence properties, making them valuable for developing new sensors and imaging agents. Their fluorescence in protic environments, for instance, enables their application in sensing technologies and fluorescent probes (Uchiyama et al., 2006).

Drug Synthesis and Pharmaceuticals

Further exploration into chromenone derivatives has led to the synthesis of compounds with significant antibacterial and antifungal activity. Such research indicates the potential for developing new antimicrobial agents based on the chromenone scaffold, highlighting the chemical's relevance in pharmaceutical research (Mandala et al., 2013).

特性

IUPAC Name |

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O4/c1-23-10-7-8-12-14(9-10)25-17(18(19,20)21)15(16(12)22)11-5-3-4-6-13(11)24-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWNDIUXQCJHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)

![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)

![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)

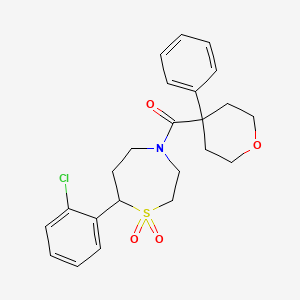

![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)